molecular formula C14H18O3 B8690399 Benzyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Benzyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No. B8690399
M. Wt: 234.29 g/mol
InChI Key: HMHDWZAXDHEXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(tetrahydro-2H-pyran-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(tetrahydro-2H-pyran-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-(oxan-4-yl)acetate

InChI

InChI=1S/C14H18O3/c15-14(10-12-6-8-16-9-7-12)17-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2

InChI Key

HMHDWZAXDHEXLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(tetrahydropyran-4-yl)acetic acid (325 mg, 2.26 mmol) in anhydrous dichloromethane (10 mL) were added benzyl alcohol (439 mg, 2.94 mmol), 1-ethyl-3-(3-dimethylammoniumpropyl)carbodiimide hydrochloride (564 mg, 2.94 mmol) and triethylamine (297 mg, 2.94 mmol) at room temperature, and the mixture was stirred for 12 h. The reaction mixture was diluted with water (1 mL) to separate the phases, and the organic layer was further washed with water (1 mL) and brine (1 mL). The organic layer was concentrated under reduced pressure, and the residue thus obtained was subjected to silica gel column chromatography (hexane-ethyl acetate 7:1) to give 172 mg of the title compound as oil (yield: 32%).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
439 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylammoniumpropyl)carbodiimide hydrochloride
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

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